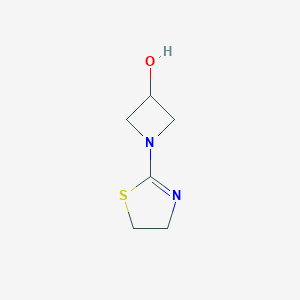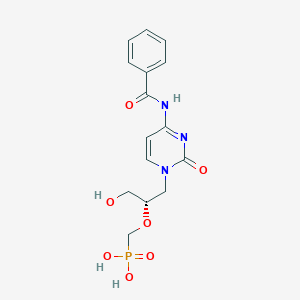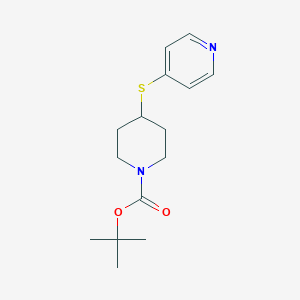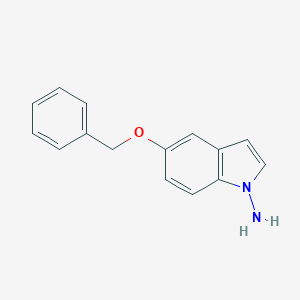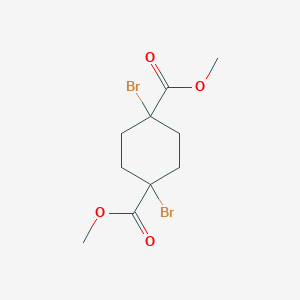
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate, commonly known as DDBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DDBDC is a cyclic compound that contains two ester groups, two bromine atoms, and a cyclohexane ring. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. In
Aplicaciones Científicas De Investigación
DDBDC has been studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. DDBDC has also been studied for its potential use as a ligand in coordination chemistry. Additionally, DDBDC has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Mecanismo De Acción
The mechanism of action of DDBDC is not well understood. However, it is believed that its unique structure and properties may allow it to interact with biological molecules such as enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DDBDC. However, some studies have suggested that it may have antioxidant properties and may be able to scavenge free radicals. Additionally, DDBDC has been shown to have some antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDBDC in lab experiments is its unique structure, which may allow it to interact with biological molecules in novel ways. Additionally, DDBDC is relatively easy to synthesize and purify, making it a convenient starting material for other compounds. However, one of the limitations of using DDBDC is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DDBDC. One area of interest is in the development of new compounds based on the structure of DDBDC. Additionally, further studies are needed to understand the mechanism of action of DDBDC and its potential applications in various scientific fields. Finally, there is a need for more research on the biochemical and physiological effects of DDBDC to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of DDBDC involves the reaction of dimethyl cyclohexane-1,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through a substitution mechanism, where the bromine atoms replace the two methoxy groups in the dimethyl cyclohexane-1,4-dicarboxylate. The product is then purified through recrystallization to obtain pure DDBDC.
Propiedades
Número CAS |
1659-96-7 |
|---|---|
Nombre del producto |
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate |
Fórmula molecular |
C10H14Br2O4 |
Peso molecular |
358.02 g/mol |
Nombre IUPAC |
dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C10H14Br2O4/c1-15-7(13)9(11)3-5-10(12,6-4-9)8(14)16-2/h3-6H2,1-2H3 |
Clave InChI |
VLXDXFLLOMQLFL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
SMILES canónico |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
Sinónimos |
DIMETHYL 1,4-DIBROMOCYCLOHEXANE-1,4-DICARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




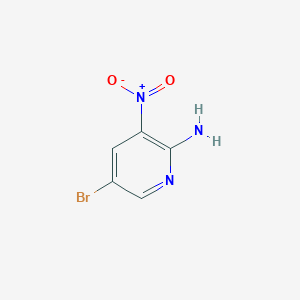
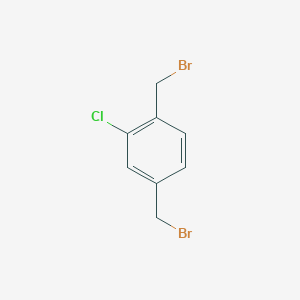
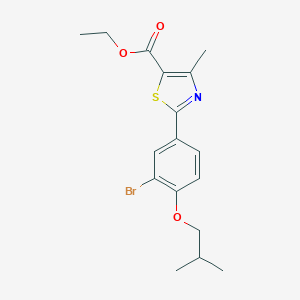

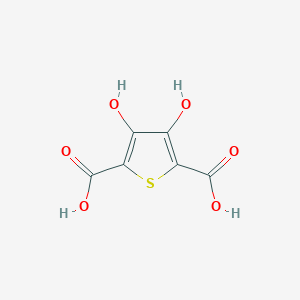
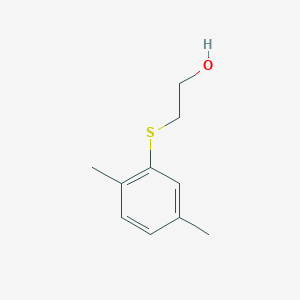
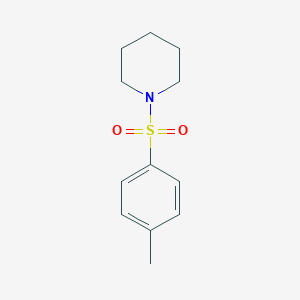
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
